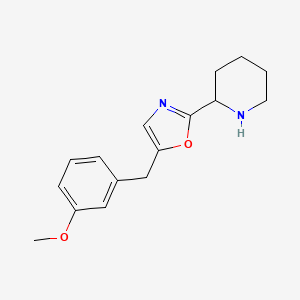
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a unique combination of functional groups that may impart specific chemical and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the triazole moiety and the m-tolyl group. Common reagents and catalysts used in these reactions include:
Thiophene synthesis: Starting with a suitable thiophene precursor, such as 2,5-dimethylthiophene, and introducing functional groups through electrophilic substitution reactions.
Triazole formation: Utilizing azide-alkyne cycloaddition (click chemistry) to form the 1,2,4-triazole ring.
Amidation: Coupling the triazole-thiophene intermediate with an acetamido group using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring may be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing agents: Like sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Exploring its use as a pharmaceutical intermediate or active ingredient.
Industry: Utilizing its unique chemical properties in the development of new materials or agrochemicals.
作用机制
The mechanism of action of Ethyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-((3-(p-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate: A similar compound with a p-tolyl group instead of an m-tolyl group.
Methyl 4,5-dimethyl-2-(2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)thiophene-3-carboxylate: A methyl ester analog.
Uniqueness
This compound is unique due to its specific combination of functional groups, which may impart distinct chemical and biological properties. The presence of the triazole ring, thiophene core, and m-tolyl group can influence its reactivity, stability, and interaction with biological targets.
属性
分子式 |
C20H22N4O3S2 |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
ethyl 4,5-dimethyl-2-[[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N4O3S2/c1-5-27-19(26)16-12(3)13(4)29-18(16)21-15(25)10-28-20-22-17(23-24-20)14-8-6-7-11(2)9-14/h6-9H,5,10H2,1-4H3,(H,21,25)(H,22,23,24) |
InChI 键 |
UPFUQINPNFRDGY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(5-Amino-1H-benzo[d]imidazol-2-yl)benzene-1,3-diamine](/img/structure/B11775063.png)
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
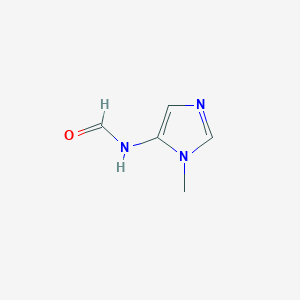
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![2-(3-Ethyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11775073.png)
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)

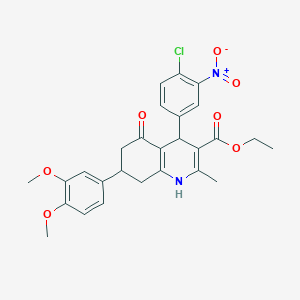
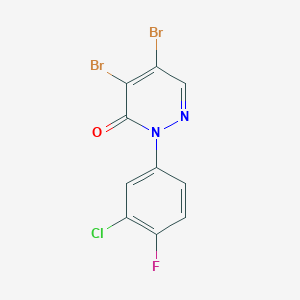
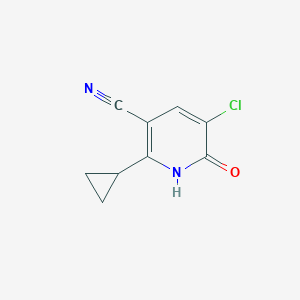

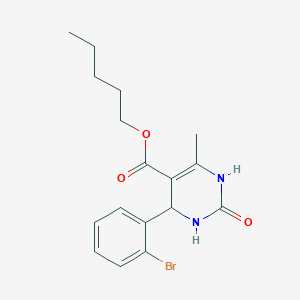
![8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11775133.png)
